calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate
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Overview
Description
Mitiglinide calcium hydrate is an oral antidiabetic drug belonging to the meglitinide class. It is primarily used for the management of Type 2 diabetes by stimulating insulin secretion from the pancreatic beta cells . This compound is marketed under various trade names, with Glufast being one of the most common . Mitiglinide calcium hydrate is particularly effective in reducing postprandial glucose levels, making it a valuable addition to diabetes treatment regimens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mitiglinide calcium hydrate involves several steps. One of the key steps is the reaction of 2(S)-benzylsuccinic acid 1-benzyl monoester with cis-perhydroisoindole using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran to form the succinamic ester . This ester is then hydrogenated with hydrogen over palladium on carbon in ethanol to yield the succinamic acid, which is subsequently converted into its calcium salt .
Industrial Production Methods
Industrial production methods for mitiglinide calcium hydrate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Mitiglinide calcium hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of mitiglinide calcium hydrate include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of mitiglinide calcium hydrate include its calcium salt form, which is the active pharmaceutical ingredient used in diabetes treatment .
Scientific Research Applications
Mitiglinide calcium hydrate has several scientific research applications, including:
Chemistry: It is used in the study of insulinotropic agents and their mechanisms of action.
Biology: Researchers study its effects on pancreatic beta cells and glucose metabolism.
Medicine: It is extensively researched for its efficacy and safety in managing Type 2 diabetes.
Industry: It is used in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Mitiglinide calcium hydrate stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells . This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The increased intracellular calcium triggers the exocytosis of insulin granules, leading to insulin release .
Comparison with Similar Compounds
Similar Compounds
Repaglinide: Another meglitinide analog that stimulates insulin secretion by inhibiting ATP-sensitive potassium channels.
Nateglinide: Similar to mitiglinide, it stimulates rapid insulin release and is used to control postprandial hyperglycemia.
Uniqueness
Mitiglinide calcium hydrate is unique due to its rapid onset of action and high selectivity for the beta-cell type of ATP-sensitive potassium channels compared to other meglitinides . This makes it particularly effective in managing postprandial glucose levels with a lower risk of hypoglycemia .
Properties
IUPAC Name |
calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVLNUAVAONTEW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52CaN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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